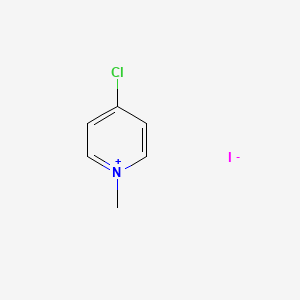

4-chloro-1-methyl-Pyridinium iodide

Vue d'ensemble

Description

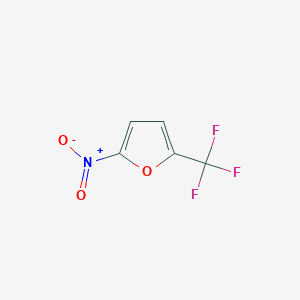

4-chloro-1-methyl-Pyridinium iodide is a variant of the structurally diverse pyridinium salts, which are quite familiar structures in many natural products and bioactive pharmaceuticals . It is commonly used in organic synthesis for the activation of the hydroxy group of alcohols and carboxylic acids .

Synthesis Analysis

The synthesis of 4-chloro-1-methyl-Pyridinium iodide involves the monoalkylation of N-methoxypyridinium salts with alkyl radicals generated from alkenes (via hydroboration with catecholborane), alkyl iodides (via iodine atom transfer), and xanthates . The reaction proceeds under neutral conditions since no acid is needed to activate the heterocycle and no external oxidant is required .Molecular Structure Analysis

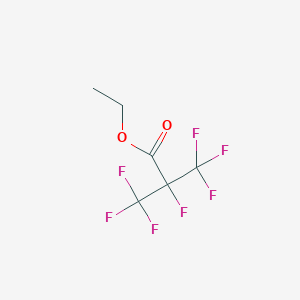

The molecular formula of 4-chloro-1-methyl-Pyridinium iodide is C6H7ClIN . It is the N-methylated derivative of pyridine .Chemical Reactions Analysis

4-chloro-1-methyl-Pyridinium iodide is a reagent in a wide variety of dehydrative coupling reactions . It is used to synthesize derivatives of esters, lactones, amides, lactams, and ketenes from the corresponding carboxylic acids .Physical And Chemical Properties Analysis

The physical state of 4-chloro-1-methyl-Pyridinium iodide at 20°C is solid . It should be stored in a well-ventilated place and kept away from light and moisture .Applications De Recherche Scientifique

Isomerisation Studies

4-Chloro-1-methyl-Pyridinium iodide has been a subject of study in the field of isomerisation. Research conducted by Sin et al. (1997) on a related compound, (Z)-1-methyl-4-(2′-methylthiovinyl)-pyridinium iodide, reveals insights into the isomerisation process. They found one of the lowest barriers to irreversible isomerisation, which is significant in understanding the kinetics and thermodynamics of such processes (Sin, Holler, Burger, & Biellmann, 1997).

Organic-Inorganic Hybrid Crystal Formation

The formation of organic-inorganic hybrid crystals using pyridinium derivatives, including 4-chloro-1-methyl-Pyridinium iodide, has been explored. Kosuge et al. (2002) reported the formation of a unique 1:1 complex with cadmium iodide, demonstrating potential applications in materials science and crystallography (Kosuge, Okada, Oikawa, & Nakanishi, 2002).

Spectral Properties in Non-Linear Optics

Research on substituted styrylpyridinium salts, closely related to 4-chloro-1-methyl-Pyridinium iodide, has implications in non-linear optics. Gawinecki and Trzebiatowska (2000) found that these salts exhibit strong absorption bands, useful in developing materials for non-linear optical applications (Gawinecki & Trzebiatowska, 2000).

Fluorescent Dye Application

The compound's derivative, 1-methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide, has been used as a fluorescent dye to characterize solvent polarities. This property is crucial for understanding solvent interactions in various chemical environments (Cao et al., 2018).

Corrosion Inhibition

Research on pyridinium salts, including 4-chloro-1-methyl-Pyridinium iodide, demonstrates their effectiveness as corrosion inhibitors. This application is particularly relevant in protecting metals in acidic environments (Obaid et al., 2017).

Dye-Sensitized Solar Cells

Pyridinium iodide salts, such as 4-chloro-1-methyl-Pyridinium iodide, have been utilized in dye-sensitized solar cells. Their properties as iodide sources and ionic conductivities contribute significantly to the efficiency of these solar cells (Jeon et al., 2011).

Mécanisme D'action

Safety and Hazards

4-chloro-1-methyl-Pyridinium iodide can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Propriétés

IUPAC Name |

4-chloro-1-methylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN.HI/c1-8-4-2-6(7)3-5-8;/h2-5H,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTKGLWEAOKGAK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)Cl.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433427 | |

| Record name | Pyridinium, 4-chloro-1-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1-methyl-Pyridinium iodide | |

CAS RN |

15592-05-9 | |

| Record name | Pyridinium, 4-chloro-1-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

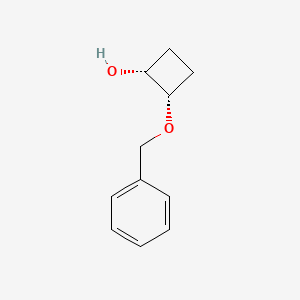

![(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B3048006.png)

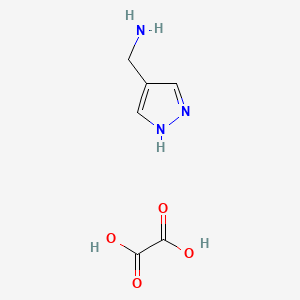

![2-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B3048014.png)

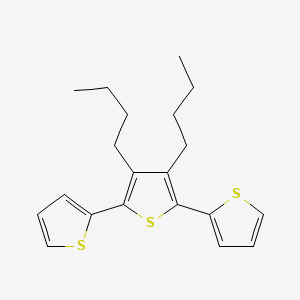

![10-Bromobenzo[h]quinoline](/img/structure/B3048024.png)